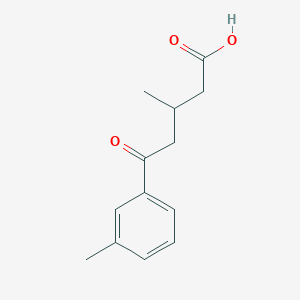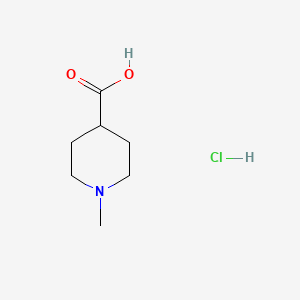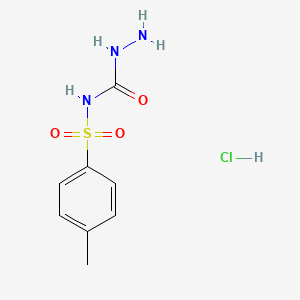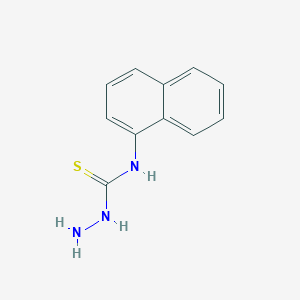
3-(2-チエニル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Thenoyl)pyridine” is a chemical compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a heterocyclic compound and is part of a collection of unique chemicals . It is a yellow solid .
Molecular Structure Analysis
The molecular structure of “3-(2-Thenoyl)pyridine” consists of a pyridine ring attached to a thenoyl group . The IUPAC name for this compound is pyridin-3-yl (thiophen-2-yl)methanone .
Physical And Chemical Properties Analysis
“3-(2-Thenoyl)pyridine” is a yellow solid . It has a molecular weight of 189.23 and a density of 1.259g/cm3 . Unfortunately, the boiling point and other physical properties are not available in the current resources .
科学的研究の応用
複素環式ビルディングブロック
3-(2-チエニル)ピリジンは、化学合成における複素環式ビルディングブロックとして使用されます . 複素環式化合物は、医薬品化学において広く使用されており、この化合物は様々な複雑な分子の合成に使用できます .
化学反応における触媒
磁気回収可能なナノ触媒は、外部磁石を使用して反応媒体から容易に分離できます。 近年、化学研究者は、化学反応における触媒としてそれらを用いています . 高い表面積、簡便な調製、および改変は、それらの主な利点の1つです .
ピリジン誘導体の合成
磁性ナノ粒子の触媒活性は、ピリジン誘導体の合成における多成分反応で調べられました . ピリジン誘導体は、様々な優れた生物活性を持つ重要な複素環式化合物のカテゴリーです .
作用機序
The exact mechanism of action of 3-(2-Thenoyl)pyridine is not fully understood. However, it is believed to act as a ligand for certain enzymes and receptors, which in turn can affect the activity of those enzymes and receptors. It is also believed to interact with other molecules in the cell, such as DNA and RNA, and to affect their activity. Additionally, it is believed to interact with other molecules in the cell, such as proteins, to affect their activity.
Biochemical and Physiological Effects
3-(2-Thenoyl)pyridine has been studied for its biochemical and physiological effects. It has been shown to affect the activity of certain enzymes and receptors, as well as the activity of other molecules in the cell. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the activity of other enzymes, such as protein kinases. Additionally, it has been shown to affect the activity of certain receptors, such as the serotonin receptor, and to affect the activity of other molecules, such as DNA and RNA.
実験室実験の利点と制限
3-(2-Thenoyl)pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is a water-soluble liquid, which makes it easy to work with in the lab. Additionally, it is a versatile compound that can be used in a variety of applications. However, it is also a volatile compound, which can make it difficult to work with in the lab. Additionally, it has a strong odor, which can be irritating and potentially hazardous.
将来の方向性
There are a number of potential future directions for the use of 3-(2-Thenoyl)pyridine. One potential direction is the development of new materials and compounds. Additionally, it could be used in the study of molecular recognition and in the development of new pharmaceuticals. Additionally, it could be used in the study of the structure and function of proteins and in the development of new drugs. Finally, it could be used in the study of biochemical and physiological effects and in the development of new therapies.
合成法
3-(2-Thenoyl)pyridine is synthesized by the reaction of 2-bromo-2-nitropropane and 2-aminopyridine. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the bromine atom of 2-bromo-2-nitropropane is replaced by the nitrogen atom of 2-aminopyridine. In the second step, the nitro group of 2-bromo-2-nitropropane is reduced to an amine group. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields 3-(2-Thenoyl)pyridine as a colorless liquid.
Safety and Hazards
“3-(2-Thenoyl)pyridine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
特性
IUPAC Name |
pyridin-3-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWPFCKVCCDORA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375260 |
Source


|
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21327-72-0 |
Source


|
| Record name | 3-Pyridinyl-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21327-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)








